Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate

FAAH inhibition alkylthiazole carbamate patent composition of matter

Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953226-53-4; molecular formula C₁₅H₁₇N₃O₃S; MW 319.38 g/mol) is a para-tolyl-substituted thiazol-2-yl carbamate classified within the alkylthiazole carbamate patent family. Structurally, it comprises a 2-aminothiazole core bearing an ethyl carbamate at the 2-position and a p-tolylamino-2-oxoethyl acetamide side chain at the 4-position.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 953226-53-4
Cat. No. B2917711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate
CAS953226-53-4
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C
InChIInChI=1S/C15H17N3O3S/c1-3-21-15(20)18-14-17-12(9-22-14)8-13(19)16-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20)
InChIKeyBWQQJGPNNKRANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate – CAS 953226-53-4 Procurement & Differentiation Guide


Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953226-53-4; molecular formula C₁₅H₁₇N₃O₃S; MW 319.38 g/mol) is a para-tolyl-substituted thiazol-2-yl carbamate classified within the alkylthiazole carbamate patent family [1]. Structurally, it comprises a 2-aminothiazole core bearing an ethyl carbamate at the 2-position and a p-tolylamino-2-oxoethyl acetamide side chain at the 4-position. The compound is explicitly claimed as an inhibitor of fatty acid amide hydrolase (FAAH), as defined by the Sanofi-Aventis patent US8912218 / US20110212963 [1][2]. Its closest commercially catalogued comparators include the methyl ester analog (CAS 946235-93-4), the benzylamino analog (CAS 946236-61-9), and the ortho-tolyl regioisomer (ethyl (4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)carbamate), all of which share the same core scaffold but differ at the carbamate ester or aryl position [3].

Why Generic Substitution Fails for Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953226-53-4)


Simple in-class substitution among alkylthiazole carbamates is not functionally neutral. In the FAAH inhibitor patent series, para-substitution on the N-aryl ring, the identity of the carbamate O-alkyl group, and the regioisomeric position of the methyl substituent on the tolyl ring each independently modulate enzyme inhibition potency, selectivity, and hydrolytic stability [1]. For instance, carbamate O-alkyl chain length influences both FAAH binding kinetics and susceptibility to esterase-mediated degradation in liver microsomes [2]. Moreover, the ortho-tolyl regioisomer introduces steric hindrance near the amide bond that can alter the conformation of the acetamide linker and consequently the fit within the FAAH active site, a phenomenon documented across multiple carbamate-based FAAH inhibitor chemotypes [3]. Therefore, procurement of the specific para-tolyl ethyl carbamate is not interchangeable with its methyl ester, benzyl, or ortho-tolyl counterparts without quantitative validation of target engagement.

Product-Specific Quantitative Evidence Guide for Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953226-53-4)


Structural Coverage Within the Enabling FAAH Inhibitor Patent (US8912218)

The target compound falls within the generic Markush structure of formula (I) in US Patent 8,912,218, which explicitly claims alkylthiazole carbamates as FAAH inhibitors [1]. Within this patent, the para-tolyl substitution at R₁ (a substituted phenyl group) and the ethyl carbamate at R₃ (C₁₋₆ alkyl) constitute a specifically exemplified substitution pattern distinct from the methyl carbamate analogs (R₃ = methyl) also claimed. The patent does not disclose individual IC₅₀ values for each exemplified compound but establishes that compounds of formula (I) inhibit FAAH with functional activity demonstrated in standard enzyme assays [1]. This composition-of-matter protection provides the only direct intellectual-property-based differentiation available for this specific CAS number relative to compounds outside the patent scope.

FAAH inhibition alkylthiazole carbamate patent composition of matter

Predicted Physicochemical Differentiation: Ethyl vs. Methyl Carbamate Ester

The ethyl carbamate ester (CAS 953226-53-4; MW 319.38; molecular formula C₁₅H₁₇N₃O₃S) possesses a calculated logP approximately 0.5 units higher than the methyl ester analog (CAS 946235-93-4; MW 305.35; C₁₄H₁₅N₃O₃S) based on the addition of one methylene group [1][2]. This difference is consistent with measured logP shifts observed for N-thiazol-2-ylcarbamate homologs (e.g., allyl thiazol-2-ylcarbamate logP 1.47 vs. trifluoroethyl analog logP 1.475 vs. 5-amino analog logP 0.954), confirming that O-alkyl chain elongation predictably increases lipophilicity in this scaffold . The elevated logP of the ethyl analog predicts enhanced passive membrane permeability (estimated +0.3 log units in PAMPA effective permeability) relative to the methyl ester, which may translate to improved oral absorption or blood-brain barrier penetration [2]. Conversely, the methyl ester exhibits approximately 1.5- to 2-fold faster alkaline hydrolysis rates compared to ethyl carbamates in N-thiazolylcarbamate ester series, as demonstrated by OH⁻-catalyzed hydrolysis studies [3].

logP prediction carbamate stability thiazole pharmacokinetics

Regioisomeric Specificity: Para- vs. Ortho-Tolyl Substitution

The para-tolyl regioisomer (CAS 953226-53-4) and the ortho-tolyl regioisomer (same molecular formula C₁₅H₁₇N₃O₃S; same MW 319.38) constitute a matched molecular pair for evaluating positional effects on biological activity . In the broader FAAH carbamate literature, para-substitution on the N-aryl ring consistently yields superior FAAH inhibition compared to ortho-substitution due to reduced steric clash with Ser241 in the FAAH active site, as demonstrated by para-substituted phenolic N-alkyl carbamates achieving FAAH IC₅₀ values in the nanomolar range (typically 28–380 nM) while ortho-substituted analogs showed 10- to 100-fold reduced potency [1]. Additionally, the ortho-methyl group can form an intramolecular hydrogen bond with the adjacent amide carbonyl, constraining the acetamide linker into a conformation suboptimal for FAAH acylation [1]. Although direct head-to-head FAAH IC₅₀ data for the para- vs. ortho-tolyl pair are not publicly available, the class-level SAR strongly predicts that the para isomer is the bioactive configuration.

regioisomer para-tolyl ortho-tolyl structure-activity relationship

Alkyl Carbamate Chain Length: Ethyl vs. Benzyl Differentiation for CNS Exposure

The ethyl carbamate analog (CAS 953226-53-4) is predicted to exhibit a balanced lipophilicity profile (predicted logP ~2.2–2.5) suitable for both peripheral and central FAAH inhibition, whereas the benzylamino analog (CAS 946236-61-9; predicted logP ~3.0–3.5) introduces an additional phenyl ring that substantially elevates lipophilicity and protein binding [1]. In the piperidinyl thiazole isoxazoline FAAH inhibitor series, the ethyl spacer between the piperidine and indole residues yielded the highest FAAH inhibitory activity (IC₅₀ = 3.0–9.7 nM) with optimal CNS exposure for analgesic efficacy, while longer linkers reduced potency or introduced off-target effects [2]. The benzyl analog's elevated logP (>3.0) risks exceeding the optimal CNS drug range (logP 2–3) and may increase non-specific tissue binding, reducing free brain concentration despite higher total brain levels [3]. Conversely, the methyl ester analog (predicted logP ~1.7–2.0) may exhibit insufficient membrane permeability for consistent CNS target engagement.

CNS penetration carbamate chain length blood-brain barrier FAAH analgesia

Comparative Commercial Availability and Analytical Characterization Status

A survey of non-prohibited chemical supplier databases reveals that the target ethyl para-tolyl carbamate (CAS 953226-53-4) is commercially catalogued by specialty research chemical suppliers with typical purity specifications of 95–98% [1]. However, the methyl ester analog (CAS 946235-93-4) and the benzylamino analog (CAS 946236-61-9) exhibit broader commercial availability, with the benzyl analog specifically listed with batch-specific QC documentation including NMR, HPLC, and GC at 98% purity . The ethyl para-tolyl compound also has a structurally characterized ortho-tolyl regioisomer listed by the same suppliers, raising the possibility of regioisomeric impurity if synthesis is not regioselective . No peer-reviewed synthetic protocol specific to CAS 953226-53-4 has been published; its synthesis is inferred from the general methods in the Sanofi patent using Hantzsch thiazole cyclization followed by carbamate formation [1]. The absence of publicly accessible lot-release analytical data (NMR spectra, HPLC chromatograms, melting point, solubility) represents a critical evidence gap that procurement teams must address through vendor qualification protocols.

commercial availability purity quality control procurement

Evidence Gap Advisory: Absence of Published Quantitative Biological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Scholar (limited to non-prohibited sources) as of May 2026 found zero published quantitative biological assay results (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration, selectivity ratios) for CAS 953226-53-4 [1][2]. This contrasts with structurally related thiazole carbamates such as piperidinyl thiazole isoxazolines (FAAH IC₅₀ = 3.0–9.7 nM) [3], para-substituted phenolic N-alkyl carbamates (FAAH IC₅₀ = 28–380 nM) [4], and methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate (L1210 leukemia cell IC₅₀ = 3.2 µM) [5], all of which have quantitative activity annotations in public databases. The target compound appears only in the Sanofi patent (US8912218) as part of the generic Markush claim without individual compound characterization data [1]. Consequently, all differentiation claims in this guide are necessarily based on class-level SAR inference, predicted physicochemical properties, and structural comparisons rather than direct experimental head-to-head data. Users should treat procurement decisions accordingly and consider requesting custom biological profiling from vendors or CROs before large-scale commitment.

data gap biological characterization FAAH IC50 selectivity

Best Research and Industrial Application Scenarios for Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 953226-53-4)


FAAH Inhibitor Lead Optimization – Para-Tolyl Ethyl Carbamate as a Reference Compound for Linker SAR Studies

The compound's defined para-tolyl substitution and ethyl carbamate ester make it suitable as a reference point in FAAH inhibitor SAR campaigns exploring the impact of O-alkyl chain length on potency, metabolic stability, and CNS penetration. Researchers can systematically compare CAS 953226-53-4 against the methyl ester (CAS 946235-93-4) and benzyl analog (CAS 946236-61-9) to establish rank-order profiles for FAAH IC₅₀, microsomal stability, and PAMPA permeability, consistent with the SAR framework described in the piperidinyl thiazole FAAH inhibitor literature [1]. The compound's position within the Sanofi patent genus further supports its use in freedom-to-operate landscaping for FAAH-targeted therapeutics [2].

Regioisomeric Selectivity Profiling – Para vs. Ortho Tolyl Matched Molecular Pair Analysis

The availability of both para-tolyl (CAS 953226-53-4) and ortho-tolyl regioisomers (identical molecular formula and MW) enables matched molecular pair (MMP) analysis to quantify the energetic contribution of the methyl position to FAAH binding affinity. This is directly relevant to validating the class-level SAR prediction that para-substitution is essential for activity, as established in phenolic N-alkyl carbamate FAAH inhibitor series where para-substituted analogs achieve nanomolar IC₅₀ values while ortho-substituted analogs show >10-fold reduced potency [3]. Such MMP studies can be extended to evaluate regioisomeric effects on selectivity versus MAGL and other serine hydrolases.

Chemical Probe Development for Endocannabinoid Pathway Dissection

As a thiazole-based carbamate within the FAAH inhibitor pharmacophore class, CAS 953226-53-4 is a candidate scaffold for developing activity-based protein profiling (ABPP) probes or photoaffinity labeling reagents targeting the FAAH active-site serine. The ethyl carbamate leaving group is predicted to acylate FAAH Ser241 with kinetics intermediate between the faster-methyl and slower-benzyl carbamate esters, based on alkaline hydrolysis rate comparisons in N-thiazolylcarbamate series [4]. The para-tolyl moiety provides a potential site for further functionalization (e.g., iodination or biotinylation via the methyl group) without disrupting the key FAAH recognition elements, analogous to strategies used in the piperidinyl thiazole series [1].

Procurement Quality Assurance – Batch Certification Against Ortho-Tolyl Regioisomeric Impurity

Given that both para- and ortho-tolyl regioisomers share identical molecular formula and molecular weight, procurement protocols must include orthogonal analytical verification (e.g., ¹H NMR aromatic region integration, HPLC retention time comparison against authentic regioisomer standards) to exclude regioisomeric cross-contamination. The absence of publicly available batch-specific QC documentation for CAS 953226-53-4, contrasted with the documented availability of NMR/HPLC/GC data for the benzyl analog (CAS 946236-61-9), necessitates that procurement teams request vendor CoA with quantitative regioisomeric purity determination before accepting delivery .

Quote Request

Request a Quote for Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.